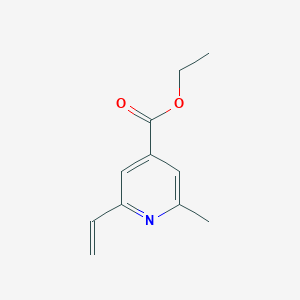

6-Methyl-2-vinylisonicotinic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

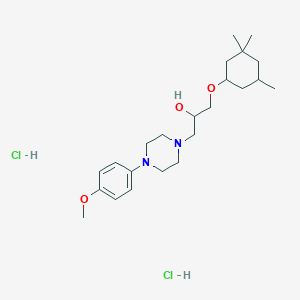

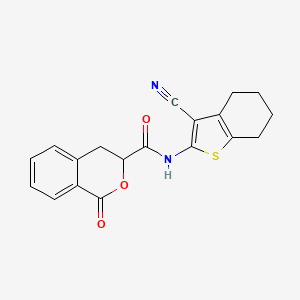

6-Methyl-2-vinylisonicotinic acid ethyl ester, also known as ethyl 2-methyl-6-vinylisonicotinate, is a compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a derivative of pyridine and has been identified as a new class of anticancer drug.

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13NO2/c1-4-10-7-9 (6-8 (3)12-10)11 (13)14-5-2/h4,6-7H,1,5H2,2-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound is known to be stable at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the searched resources.科学的研究の応用

Polymer Blending and Interactions

Polymer blending offers a pathway to new materials with desirable properties. A study on binary blends of nylon-6 with poly(methyl methacrylate) and poly(ethylene-vinyl alcohol) examined through Fourier transform infrared spectroscopy highlighted the specific interactions between the amide group on nylon-6 and the ester group of the copolymer. These interactions suggest that 6-Methyl-2-vinylisonicotinic acid ethyl ester could potentially engage in similar interactions due to its vinyl ester structure, providing insights into the blending behaviors and material properties of such polymers (Venkatesh, Gilbert, & Fornes, 1985).

Peptide Synthesis

The aminolysis of esters has been a method for early peptide synthesis efforts. Research into the reactivity of methyl and ethyl esters in peptide formation, as explored in the work by Bodanszky (1955), could offer parallels to the use of this compound in similar synthetic processes. This suggests a potential application in the synthesis of peptides, where the ester's vinyl group may influence reaction kinetics or product specificity (Bodanszky, 1955).

Synthesis of Quinolinecarboxylic Acid Derivatives

The synthesis and transformation of quinolinecarboxylic acid derivatives, involving ethyl ester derivatives, were demonstrated by Kononov et al. (1988). These processes, including the formation of vinyl-substituted quinolinecarboxylic acids, shed light on the potential of this compound in similar synthetic routes for creating complex organic compounds with applications ranging from medicinal chemistry to material science (Kononov, Veinberg, Liepin'sh, Dipan, Sukhova, & Lukevits, 1988).

Hydrogel Synthesis

Martin et al. (1992) explored the lipase-catalyzed transesterification of monosaccharides with vinyl acrylate, leading to the synthesis of poly(acrylate) hydrogels. This research points to the potential application of this compound in the creation of biocompatible, water-soluble polymers with significant implications for biomedical engineering and drug delivery systems (Martin, Ampofo, Linhardt, & Dordick, 1992).

Biocatalytic Synthesis

Ferrer et al. (1999) demonstrated the lipase-catalyzed regioselective acylation of sucrose, highlighting the utility of vinyl esters in enzymatic synthesis for producing sucrose esters. This study underscores the potential for this compound in biocatalytic processes to synthesize complex esters, which could find applications in food, pharmaceuticals, and cosmetic industries (Ferrer, Cruces, Bernabé, Ballesteros, & Plou, 1999).

特性

IUPAC Name |

ethyl 2-ethenyl-6-methylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-4-10-7-9(6-8(3)12-10)11(13)14-5-2/h4,6-7H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHVOOTBZQILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)

![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)